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Compound of Interest

Compound Name: Disodium phosphate dihydrate

Cat. No.: B167983 Get Quote

An In-depth Review for Researchers and Pharmaceutical Scientists

Disodium phosphate dihydrate (Na₂HPO₄·2H₂O) is a hydrated inorganic salt crucial to

various scientific and pharmaceutical applications. Its primary role as a high-purity, water-

soluble buffering agent makes it indispensable for maintaining pH stability in biochemical

assays, enzymatic reactions, and pharmaceutical formulations such as tablets and injections.

[1] A thorough understanding of its solid-state structure is paramount for controlling its

properties, ensuring stability, and optimizing its function in these applications. This technical

guide provides a comprehensive analysis of the crystal structure of disodium phosphate
dihydrate, detailing the crystallographic data and the experimental protocols for its

determination.

Crystallographic Data Summary
The crystal structure of disodium phosphate dihydrate has been meticulously determined,

revealing a well-ordered arrangement of sodium ions, hydrogen phosphate anions, and water

molecules.[1] The key crystallographic parameters have been established through single-

crystal X-ray diffraction, providing a precise three-dimensional model of the unit cell.[1][2]

Table 1: Quantitative Crystallographic Data for Disodium Phosphate Dihydrate
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Parameter Value Reference

Chemical Formula Na₂HPO₄·2H₂O [1]

Crystal System Orthorhombic [1]

Space Group Pbca [1][2]

Unit Cell Dimensions a = 16.872(9) Å [2][3]

b = 10.359(4) Å [2][3]

c = 6.599(3) Å [2][3]

Formula Units (Z) 8 [2][3]

| Refinement R-factor| 0.036 for 1268 reflections |[1][2][3] |

A key structural characteristic is the interplay between the strong, non-directional coordination

bonds of the sodium ions and the weaker, yet highly directional, hydrogen bonds.[1][2] This

competition results in distortions within the coordination polyhedra of the two independent

sodium atoms. The crystal packing is organized into distinct layers: densely packed layers

containing sodium ions, phosphate ions, and oxygen atoms are sandwiched by more openly

packed layers that include the second type of sodium ion and the water molecules.[1][2]

Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of

high-quality single crystals and culminates in the refinement of a structural model based on

diffraction data.

1. Crystal Growth and Preparation

High-quality, transparent single crystals of disodium phosphate dihydrate are essential for

single-crystal X-ray diffraction analysis.[1]

Methodology: Suitable crystals are typically grown from aqueous solutions using techniques

such as slow evaporation at room temperature or slow cooling.[1]
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Critical Parameters: Temperature control is the most critical factor for obtaining the desired

dihydrate form. The stable crystallization range for Na₂HPO₄·2H₂O is between approximately

50°C and 95°C.[1][4]

Above 95°C, the anhydrous form (Na₂HPO₄) crystallizes.[1][4]

Below approximately 35°C, the dodecahydrate (Na₂HPO₄·12H₂O) is favored, while the

heptahydrate (Na₂HPO₄·7H₂O) can form between 35°C and 48°C.[1]

Preparation: Once grown, a suitable single crystal is carefully selected under a microscope.

An ideal crystal should be transparent, free of cracks or inclusions, and have dimensions of

approximately 0.25 mm for optimal interaction with the X-ray beam. The selected crystal is

then mounted on a thin glass fiber attached to a goniometer head for placement in the

diffractometer.

2. Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for elucidating the precise three-dimensional arrangement of

atoms within a crystal.[1]

Instrumentation: A four-circle diffractometer equipped with a monochromatic X-ray source

(e.g., Mo Kα radiation) is used.[5]

Data Collection: The mounted crystal is centered in the X-ray beam and slowly rotated. As

the crystal rotates, the X-ray beam is diffracted by the planes of atoms in the crystal lattice,

producing a unique diffraction pattern of reflections. These diffracted X-rays are recorded by

a detector.

Data Processing: The collected raw data, consisting of thousands of reflections, are

processed. This involves integrating the intensities of each reflection, applying corrections for

factors like absorption, and scaling the data.

Structure Solution and Refinement: The processed data is used to solve the crystal structure,

often employing direct methods to determine the initial positions of the atoms. This initial

model is then refined using a full-matrix least-squares method.[2] This iterative process

adjusts the atomic positions and thermal parameters to achieve the best possible fit between

the calculated and observed diffraction data. The quality of the final structure is assessed by
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the R-factor; the low value of 0.036 for disodium phosphate dihydrate indicates a high-

accuracy determination.[2][3]

Visualizing the Process and Data
To clarify the relationships between the experimental procedures and the resulting data, the

following diagrams are provided.
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Experimental Workflow for Crystal Structure Determination

Crystal Growth
(Aqueous Solution, 50-95°C)

Single Crystal Selection
& Mounting

X-ray Diffraction
Data Collection

Data Processing
(Integration & Scaling)

Structure Solution
(Direct Methods)

Structure Refinement
(Full-matrix least-squares)

Final Crystallographic Model
(R = 0.036)
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Hierarchy of Crystallographic Data

Na₂HPO₄·2H₂O Crystal

Crystal System:
Orthorhombic

Space Group:
Pbca

Unit Cell Parameters

3D Crystal Structure

a = 16.872 Å
b = 10.359 Å
c = 6.599 Å

Z = 8

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b167983#disodium-phosphate-dihydrate-crystal-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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